![molecular formula C9H5ClFN3O2 B1462250 1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038261-80-1](/img/structure/B1462250.png)
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CFTA) is an organic compound that has been used in various scientific applications for decades. It is a member of the triazole family and is composed of a chlorine, fluorine, and phenyl group. CFTA has been used as an intermediate in organic synthesis, as a reagent in organic chemistry, and as a catalyst in the production of polymers. It has also been used in medicinal chemistry and drug discovery, as well as in other areas such as food chemistry and agriculture. CFTA has several interesting properties that make it a valuable tool for scientists and researchers.
Scientific Research Applications
Pharmaceutical Drug Development
Triazole compounds are known for their stability and ability to bind with biomolecular targets due to their potential to establish hydrogen bonds. This makes them valuable in the development of new pharmaceutical drugs .
Antiviral Agents
The triazole moiety can be used to replace nucleobases in antiviral drugs, enhancing their effectiveness in drug discovery processes .
Cancer Prevention
Triazoles have been identified as significant compounds in cancer prevention, as they can reduce or eliminate free radicals, protecting cells against oxidative damage .
Supramolecular Chemistry
Due to their versatile binding capabilities, triazoles are used in supramolecular chemistry for creating complex structures that have potential applications in various fields including materials science .
Organic Synthesis
In organic synthesis, triazoles serve as building blocks for constructing complex organic compounds due to their reactivity and stability .
Medicinal Chemistry
Compounds containing triazole moieties are actively researched for their antimicrobial and antioxidant activities, making them important in medicinal chemistry .
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZKGOYPQKMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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